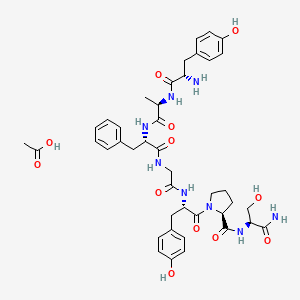

Dermorphin (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

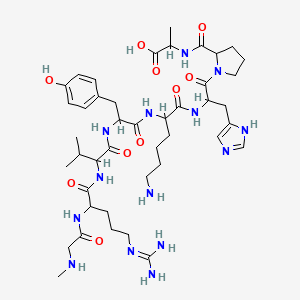

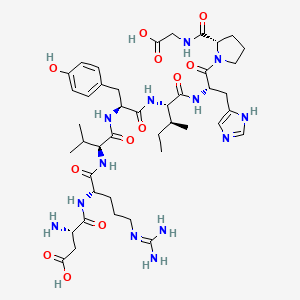

La dermorphine (acétate) est un heptapeptide isolé pour la première fois de la peau de grenouilles sud-américaines appartenant au genre Phyllomedusa . Ce peptide est un opiacé naturel qui se lie en tant qu'agoniste avec une forte puissance et une sélectivité élevée aux récepteurs mu-opioïdes . La dermorphine est environ 30 à 40 fois plus puissante que la morphine, ce qui en fait un composé important dans le domaine des opiacés naturels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dermorphine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La synthèse implique l'utilisation d'acides aminés protégés pour prévenir les réactions secondaires indésirables. La chaîne peptidique est allongée en couplant le groupe carboxyle de l'acide aminé entrant au groupe amine de la chaîne croissante. Une fois la synthèse terminée, le peptide est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle : La production industrielle de la dermorphine implique la SPPS à grande échelle, qui est optimisée pour l'efficacité et le rendement. Le procédé comprend des étapes de purification rigoureuses telles que la chromatographie liquide haute performance (CLHP) pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La dermorphine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers réactifs en fonction de la modification souhaitée, tels que les agents alkylants pour les modifications de la chaîne latérale.

Principaux produits :

Oxydation : Peptides liés de manière croisée par la dityrosine.

Réduction : Peptides réduits avec des groupes thiol libres.

Substitution : Peptides modifiés avec des chaînes latérales modifiées.

Applications De Recherche Scientifique

La dermorphine a un large éventail d'applications en recherche scientifique :

Biologie : Étudiée pour son rôle dans la perception de la douleur et les interactions avec les récepteurs opioïdes.

5. Mécanisme d'action

La dermorphine exerce ses effets en se liant aux récepteurs mu-opioïdes et en les activant, qui sont responsables des effets analgésiques des opiacés . Cette interaction déclenche une série de réponses biologiques qui aboutissent à un soulagement de la douleur, notamment l'inhibition de la libération de neurotransmetteurs et la modulation des voies de signalisation de la douleur . La présence de D-acides aminés dans la dermorphine améliore sa stabilité et sa puissance .

Composés similaires :

Deltorphine : Un autre peptide isolé de la peau de grenouilles, avec une forte affinité pour les récepteurs delta-opioïdes.

Endorphines : Peptides endogènes chez l'homme qui se lient aux récepteurs opioïdes et modulent la douleur.

Enképhalines : Peptides qui se lient aux récepteurs delta et mu-opioïdes, impliqués dans la régulation de la douleur et du stress.

Unicité de la dermorphine : La forte puissance et la sélectivité de la dermorphine pour les récepteurs mu-opioïdes, combinées à sa séquence d'acides aminés unique contenant de la D-alanine, la distinguent des autres peptides opioïdes . Son origine naturelle et ses puissantes propriétés analgésiques en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Mécanisme D'action

Dermorphin exerts its effects by binding to and activating mu-opioid receptors, which are responsible for the pain-relieving effects of opioids . This interaction triggers a series of biological responses that result in pain relief, including the inhibition of neurotransmitter release and modulation of pain signaling pathways . The presence of D-amino acids in dermorphin enhances its stability and potency .

Comparaison Avec Des Composés Similaires

Deltorphin: Another peptide isolated from the skin of frogs, with high affinity for delta-opioid receptors.

Endorphins: Endogenous peptides in humans that bind to opioid receptors and modulate pain.

Enkephalins: Peptides that bind to delta and mu-opioid receptors, involved in regulating pain and stress.

Uniqueness of Dermorphin: Dermorphin’s high potency and selectivity for mu-opioid receptors, combined with its unique amino acid sequence containing D-alanine, set it apart from other opioid peptides . Its natural origin and potent analgesic properties make it a valuable compound for research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C42H54N8O12 |

|---|---|

Poids moléculaire |

862.9 g/mol |

Nom IUPAC |

acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1 |

Clé InChI |

UQNSJPMLMSSQJY-YYEHHWDVSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3R)-3-[1-[[1-[(E)-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid](/img/structure/B10821117.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)